molecular formula C22H25N3O2 B10982821 N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-N'-phenethylurea

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-N'-phenethylurea

Cat. No.: B10982821
M. Wt: 363.5 g/mol
InChI Key: GIWVKBNIPLPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea is a chemical compound with the following properties:

    Molecular Formula: CHNO

    Average Mass: 443.458 Da

    Monoisotopic Mass: 443.170593 Da

    ChemSpider ID: 35002918

This compound belongs to the class of carbazoles, which are heterocyclic aromatic compounds. Carbazoles have diverse applications due to their interesting structural features.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C22H25N3O2/c1-27-16-10-11-19-18(14-16)17-8-5-9-20(21(17)24-19)25-22(26)23-13-12-15-6-3-2-4-7-15/h2-4,6-7,10-11,14,20,24H,5,8-9,12-13H2,1H3,(H2,23,25,26)

InChI Key

GIWVKBNIPLPJGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route for N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea involves the following steps:

    Stage 1: Formation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Stage 2: Reduction of the carbonyl group.

Industrial Production:: The industrial-scale production methods may involve modifications and optimization of the synthetic routes for efficiency and scalability.

Chemical Reactions Analysis

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: As demonstrated in the synthetic route, reduction of the carbonyl group is a key step.

    Substitution: Depending on the functional groups, substitution reactions are possible.

Common reagents include reducing agents (such as sodium tetrahydroborate), acids, and bases. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea can be compared with other carbazole derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.